Capreomycin is a cyclic peptide antibiotic primarily effective against mycobacteria. [, ] It was first isolated from Streptomyces capreolus, a species of bacteria found in soil. [, , ] Capreomycin is classified as a second-line drug for the treatment of tuberculosis, specifically multidrug-resistant tuberculosis (MDR-TB). [, , ]
Its importance in scientific research stems from its activity against strains of Mycobacterium tuberculosis resistant to other antibiotics like streptomycin and viomycin. [, ] This has made capreomycin a crucial tool in combating MDR-TB, a growing threat to global tuberculosis control. [, , ]
Capreomycin is produced through fermentation of Streptomyces capreolus. [, ] Research has focused on optimizing this fermentation process to increase the yield of capreomycin. [] One study successfully developed a chemically defined medium for Streptomyces capreolus, achieving a capreomycin yield of 5,000-6,000 meg/ml. [] Another study utilized UV mutation and treatment with EMS and NTG to improve the capreomycin-producing strain of Streptomyces capreolus, ultimately achieving a 42.8% increase in yield compared to the original strain. []
Studies on the biosynthesis of capreomycin have utilized isotopically labeled precursors to elucidate its biosynthetic pathway. [] Feeding experiments with radiolabeled and stable isotope-labeled serine revealed that the 2,3-diaminopropionate (Dap) moieties of capreomycin are derived from serine via a dehydroalanyl intermediate. [] Further studies with deuterated Dap confirmed its role as an intermediate and demonstrated that the β-ureido-dehydroalanine (Uda) residue originates from Dap, likely through the addition of carbamoyl phosphate. [] Additionally, cell-free extracts of Streptomyces capreolus have exhibited enzymatic activity that catalyzes an ATP/[32P]pyrophosphate exchange reaction in the presence of capreomycin precursor amino acids. [] This suggests the activation of substrates through substrate-AMP formation, consistent with non-ribosomal peptide biosynthesis. []
Capreomycin is known to inhibit protein synthesis by binding to the bacterial ribosome. [, , ] More specifically, capreomycin targets the interaction between ribosomal proteins L12 and L10 in Mycobacterium tuberculosis. [] This interaction is crucial for the proper functioning of the ribosome and the recruitment of initiation and elongation factors during translation. [] By disrupting this interaction, capreomycin disrupts protein synthesis and exerts its antibacterial effect. []
Interestingly, capreomycin's susceptibility is influenced by the 2′-O-methylation of specific nucleotides (C1409 in 16S rRNA and C1920 in 23S rRNA) by the enzyme TlyA. [] Loss of these methylations through TlyA inactivation leads to resistance against capreomycin. []
Studying bacterial resistance mechanisms: Capreomycin's interaction with the ribosome and the role of TlyA in modulating its susceptibility have provided valuable insights into bacterial resistance mechanisms. [, , , ] This knowledge is crucial for developing strategies to overcome antibiotic resistance, a significant challenge in treating bacterial infections.
Developing new drug delivery systems: Due to its administration via injection and potential for adverse effects, research has focused on developing new delivery systems for capreomycin. [, , ] For example, studies have investigated the feasibility of inhaled capreomycin, aiming to improve local drug concentration in the lungs while minimizing systemic side effects. [, , ]
Understanding antibiotic-ribonucleic acid interactions: Capreomycin's modulation of the delta ribozyme's catalytic activity has been used to investigate antibiotic-ribonucleic acid interactions. [] These studies shed light on how antibiotics interact with RNA molecules, which can inform the development of new RNA-targeting therapeutics.
Investigating potential applications beyond tuberculosis: Research has explored the activity of capreomycin against other bacterial species like Helicobacter pylori. [] Although capreomycin showed moderate activity against Helicobacter pylori, it suggests potential for further investigation and development of capreomycin-based treatments for other bacterial infections.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: